molecular formula C15H15N3O4S B5976010 2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide

2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide

Cat. No.: B5976010
M. Wt: 333.4 g/mol
InChI Key: YSBPGQJZIYJBSP-UHFFFAOYSA-N
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Description

2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a nitrobenzoyl group, an amide linkage, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide typically involves multiple steps. One common method starts with the nitration of benzoyl chloride to introduce the nitro group. This is followed by the reaction with an amine to form the amide linkage. The thiophene ring is then introduced through a cyclization reaction involving a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is unique due to the combination of its nitrobenzoyl group, amide linkage, and thiophene ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-2-3-11-8-12(13(16)19)15(23-11)17-14(20)9-4-6-10(7-5-9)18(21)22/h4-8H,2-3H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBPGQJZIYJBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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